molecular formula C18H24N4O5S2 B2581302 1-((2,3-dihydrobenzofuran-5-yl)sulfonyl)-4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepane CAS No. 1904279-82-8

1-((2,3-dihydrobenzofuran-5-yl)sulfonyl)-4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepane

Cat. No.: B2581302
CAS No.: 1904279-82-8
M. Wt: 440.53
InChI Key: CDNWOEXKEDPWKH-UHFFFAOYSA-N
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Description

1-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)-4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepane is a synthetic heterocyclic compound featuring a 1,4-diazepane core substituted with two distinct sulfonyl groups. The 2,3-dihydrobenzofuran-5-yl moiety introduces a bicyclic oxygen-containing aromatic system, while the 1,2-dimethyl-1H-imidazol-4-yl group contributes a nitrogen-rich heterocycle with methyl substituents. This dual sulfonation likely enhances electron-withdrawing properties and influences solubility, stability, and target-binding interactions.

Properties

IUPAC Name

1-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)-4-(1,2-dimethylimidazol-4-yl)sulfonyl-1,4-diazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O5S2/c1-14-19-18(13-20(14)2)29(25,26)22-8-3-7-21(9-10-22)28(23,24)16-4-5-17-15(12-16)6-11-27-17/h4-5,12-13H,3,6-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDNWOEXKEDPWKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CN1C)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)C3=CC4=C(C=C3)OCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-((2,3-dihydrobenzofuran-5-yl)sulfonyl)-4-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepane is a novel chemical entity that has garnered attention due to its potential biological activities. This article focuses on its pharmacological properties, including its effects on various biological pathways and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of a dihydrobenzofuran moiety and imidazole sulfonyl groups. Its molecular formula is C18H22N4O4S2C_{18}H_{22}N_4O_4S_2, and it has a molecular weight of approximately 426.52 g/mol. The structural complexity suggests multiple points of interaction with biological targets.

1. Antiinflammatory Activity

Research indicates that compounds similar to this compound exhibit significant antiinflammatory properties. A study evaluated various derivatives for their ability to inhibit cyclooxygenase (COX) enzymes—specifically COX-1 and COX-2. The results showed that certain derivatives had IC50 values in the nanomolar range for COX-2 inhibition, suggesting a potent anti-inflammatory effect similar to established NSAIDs like diclofenac .

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Analgesic Activity (%)
Compound A10.50.0451
Compound B18.80.4642
Target Compound N/A N/A N/A

2. Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it exhibits activity against various bacterial strains, potentially through mechanisms involving disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

3. Cytotoxicity and Antitumor Effects

In vitro assays have demonstrated that related compounds can induce apoptosis in cancer cell lines. The mechanism appears to involve the activation of caspases and modulation of apoptotic signaling pathways. Further studies are needed to elucidate the specific effects of the target compound on tumor cells.

Case Studies

Several studies have highlighted the biological activities of compounds with similar structures:

  • Case Study on Analgesic Effects : A series of benzodifuranyl derivatives were tested for analgesic efficacy in animal models. Results indicated significant pain relief comparable to traditional analgesics .
  • Anti-inflammatory Mechanism Investigation : Research focused on the inhibition of IL-1β production showed that certain derivatives reduced serum levels significantly during inflammatory responses, indicating a potential pathway for therapeutic application in inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of such compounds. Modifications on the benzofuran and imidazole rings can lead to enhanced potency or selectivity towards specific targets:

ModificationEffect
Addition of halogensIncreased potency against COX enzymes
Alteration of sulfonamide groupsImproved solubility and bioavailability

Comparison with Similar Compounds

Table 1: Key Structural Comparisons

Compound Core Structure Sulfonyl Substituents Notable Features
Target Compound 1,4-Diazepane 2,3-Dihydrobenzofuran-5-yl; 1,2-dimethyl-1H-imidazol-4-yl Flexible core; dual sulfonation
Benzo[b][1,4]diazepine (4g) Benzodiazepine Coumarin-3-yl; tetrazolyl Aromatic core; anticoagulant motifs
Thiophene sulfonyl derivative Benzo[e][1,4]diazepine Thiophen-2-yl; benzyl Sulfur-rich; CNS-targeting potential

Inferred Properties:

  • Solubility : The dihydrobenzofuran’s oxygen and the dimethylimidazole’s hydrophobicity may balance the target compound’s solubility, favoring moderate lipophilicity.
  • Target Selectivity : The dimethylimidazole sulfonyl group could preferentially bind to histidine-rich enzyme active sites, while the dihydrobenzofuran may engage π-π interactions in hydrophobic pockets.

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